![molecular formula C9H11N5O3 B3288036 Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate CAS No. 849939-96-4](/img/structure/B3288036.png)

Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Overview

Description

“Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate” is a derivative of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate . It is a novel compound that has been synthesized and evaluated for its growth inhibition in human solid tumor and leukemia HL-60 cell lines .

Synthesis Analysis

The synthesis of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and its derivatives has been reported in several studies . The target compounds could be hydrolyzed in vivo to form 3-methyl-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid, which is the active metabolite of temozolomide and shows moderate activity against TLX lymphoma in vitro .Molecular Structure Analysis

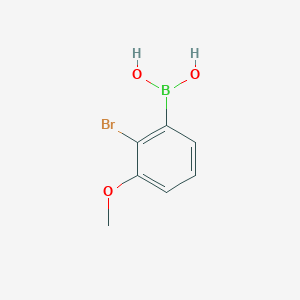

The molecular formula of “this compound” is C9H11N5O3 . It has an average mass of 237.215 Da and a monoisotopic mass of 237.086182 Da .Chemical Reactions Analysis

The compound is a derivative of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate, which is known to undergo chemical reactions in vivo . It is converted into its active metabolite through hydrolysis .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It has a molecular weight of 195.14 . Further physical and chemical properties are not available in the current resources.Scientific Research Applications

Antitumor Activity

Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and its derivatives have shown notable antitumor activities. A study by Liu et al. (2010) synthesized several derivatives of this compound and evaluated them for growth inhibition in human solid tumor and leukemia cell lines. One specific compound demonstrated more activity than temozolomide, a standard control, with significant survival rate reduction in tumor cells at certain concentrations (Liu, Yang, Cheng, & Zhao, 2010). Furthermore, Cousin, Stevens, and Hummersone (2012) reported an efficient synthesis of a related compound, which could potentially offer a new route to temozolomide, an established antitumor drug (Cousin, Stevens, & Hummersone, 2012).

Solvation Analysis

Research by S., Uthu, E., Sac, and Aulraj (2014) conducted solvation analysis of halogenated derivatives of this compound. They investigated its behavior in various solvents, shedding light on the compound’s physical properties like free energies, electrostatic interaction, and dipole moments, which are crucial for understanding its interaction in biological systems (S., Uthu, E., Sac, & Aulraj, 2014).

Structure-Activity Relationship

A study by Ling-xia (2009) explored the relationship between the structural features of this compound’s derivatives and their anticancer activities. This research is vital for designing more effective cancer therapies by modifying the compound’s structure to enhance its efficacy (Ling-xia, 2009).

Synthesis and Chemical Reactions

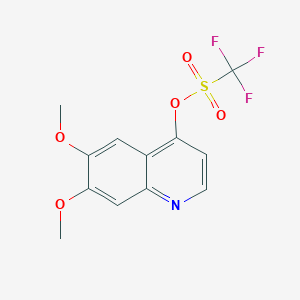

Multiple studies have been conducted on the synthesis and chemical reactions of this compound and its derivatives, providing insights into more efficient and potentially safer methods of production. For instance, Horspool et al. (1990) described the preparation of a key derivative of mitozolomide, another antitumor agent (Horspool et al., 1990). Wu et al. (2006) synthesized trifluoromethylated derivatives, revealing novel chemical properties and potential applications (Wu et al., 2006).

properties

IUPAC Name |

propyl 3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3-4-17-8(15)6-7-11-12-13(2)9(16)14(7)5-10-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMIFDBNKQQFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C2N=NN(C(=O)N2C=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)

![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)

![(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex](/img/structure/B3288020.png)

![3-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3288038.png)

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B3288041.png)

![2,2-Bis[[[8-(3-octyloxiranyl)octanoyl]oxy]methyl]propane-1,3-diyl bis(3-octyloxiran-2-octanoate)](/img/structure/B3288045.png)